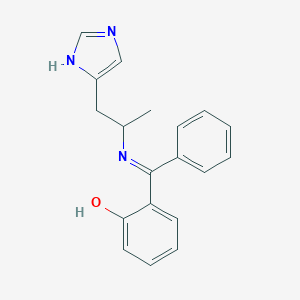

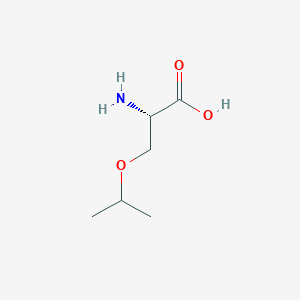

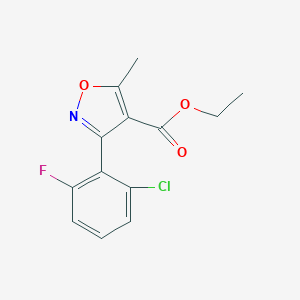

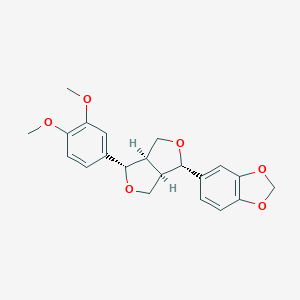

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

概要

説明

BP-2.94は、ヒスタミンH3受容体アゴニストである® -α-メチルヒスタミンの経口投与可能なプロドラッグです。 この化合物は、特に胃の抗分泌、抗炎症、鎮痛作用の観点から、その潜在的な治療効果について研究されてきました .

科学的研究の応用

BP-2.94 has been extensively studied for its potential therapeutic applications. It has shown promise in reducing gastric acid secretion, making it a potential treatment for conditions such as peptic ulcers and gastroesophageal reflux disease . Additionally, BP-2.94 has demonstrated anti-inflammatory and antinociceptive properties, suggesting its potential use in treating inflammatory diseases and pain . The compound has also been investigated for its effects on neurotransmitter release, which could have implications for neurological disorders .

作用機序

BP-2.94は、加水分解時に® -α-メチルヒスタミンを放出するプロドラッグとして機能します。 活性薬物は次に、さまざまな神経伝達物質の放出を調節する役割を果たすヒスタミンH3受容体に結合します . これらの受容体を活性化することにより、BP-2.94は胃のヒスタミン細胞からのヒスタミンの放出を阻害し、胃酸分泌の減少につながります . この化合物の抗炎症作用と鎮痛作用は、炎症性メディエーターと痛みのシグナルの放出を調節するヒスタミンH3受容体の活性化によっても仲介されます .

類似の化合物との比較

BP-2.94は、® -α-メチルヒスタミンに対するプロドラッグとして機能する能力においてユニークであり、直接投与と比較して活性薬物の血漿レベルが高くなります . 類似の化合物には、イメピプやプロキシファンなどの他のヒスタミンH3受容体アゴニストが含まれます。 BP-2.94のプロドラッグの性質により、活性薬物のより制御され持続的な放出が可能になり、その治療の可能性が高まります .

他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

将来の方向性

準備方法

BP-2.94は、アゾメチン結合の形成を含む一連の化学反応によって合成されます。 合成経路は一般的に、® -α-メチルヒスタミンを適切なアルデヒドまたはケトンと酸性または塩基性条件下で反応させて、アゾメチン前駆体を作ることを伴います . 産業生産方法には、収率と純度を最大化するために、温度、pH、溶媒の選択などの反応条件を最適化することが含まれる場合があります。

化学反応の分析

BP-2.94は加水分解を受けて活性薬物® -α-メチルヒスタミンを放出します。 この加水分解は、体内では水と酵素の存在など、生理学的条件下で起こる可能性があります . この化合物は、通常の生理学的条件下では有意な酸化または還元反応を起こしません。 BP-2.94の加水分解によって生成される主要な生成物は、® -α-メチルヒスタミンです .

科学研究の応用

BP-2.94は、その潜在的な治療用途について広範囲にわたって研究されてきました。 これは、胃酸分泌を減らすことに有望性を示しており、潰瘍病や胃食道逆流症などの疾患の潜在的な治療法となっています . さらに、BP-2.94は抗炎症作用と鎮痛作用を示しており、炎症性疾患や疼痛の治療におけるその潜在的な使用を示唆しています . この化合物は、神経伝達物質の放出への影響についても調査されており、神経疾患に影響を与える可能性があります .

類似化合物との比較

BP-2.94 is unique in its ability to act as a prodrug for ®-alpha-methylhistamine, providing higher plasma levels of the active drug compared to direct administration . Similar compounds include other histamine H3 receptor agonists, such as immepip and proxyfan. BP-2.94’s prodrug nature allows for more controlled and sustained release of the active drug, enhancing its therapeutic potential .

If you have any more questions or need further details, feel free to ask!

特性

IUPAC Name |

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUFZXRNKJQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139191-80-3 | |

| Record name | BP 2-94 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)